molecular formula C18H18N2O4 B2662721 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid CAS No. 305358-62-7

2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid

Cat. No.: B2662721
CAS No.: 305358-62-7
M. Wt: 326.352
InChI Key: BIYWSLRZCGRNJO-UHFFFAOYSA-N
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Description

2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid (CAS: 305358-62-7) is a benzoic acid derivative with the molecular formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol . Its structure comprises two aromatic rings connected via amide linkages. The first benzene ring is substituted with an isobutyrylamino group (–NH–CO–C(CH₃)₂), while the second contains a carboxylic acid (–COOH) moiety. The compound is typically stored at +4°C and is available in high purity (≥95%) .

Properties

IUPAC Name

2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYWSLRZCGRNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include isobutyryl chloride, benzoyl chloride, and various amines. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 326.3 g/mol
  • IUPAC Name : 2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid

The compound features a unique structure that includes an isobutyrylamino group and a benzoyl moiety, which contribute to its reactivity and biological activity.

Chemistry

2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid serves as a versatile building block in organic synthesis. Its structural complexity allows it to be utilized in the development of more intricate molecules and materials. It can act as an intermediate in various chemical reactions, including:

  • Synthesis of Derivatives : The compound can be modified to produce various substituted derivatives, enhancing its utility in synthetic chemistry.
  • Polymer Development : It is explored for use in creating advanced materials such as polymers and coatings due to its functional groups that can participate in polymerization reactions.

Biology

In biological research, this compound is being investigated for its potential roles as a biochemical probe or inhibitor. It has shown promise in several areas:

  • Enzymatic Studies : The compound can interact with specific enzymes, potentially inhibiting their activity and providing insights into enzyme mechanisms.
  • Therapeutic Properties : Preliminary studies suggest that 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid may exhibit anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for further pharmacological exploration.

Medicine

The therapeutic potential of this compound is particularly noteworthy:

  • Anti-inflammatory Applications : Research indicates that derivatives of this compound could be effective in treating inflammatory conditions by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Early-stage studies have suggested that the compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally related benzoic acid derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid (305358-62-7) C₁₈H₁₈N₂O₄ 326.35 Isobutyrylamino, carboxylic acid Dual amide linkages; moderate hydrophilicity; potential for hydrogen bonding
2-[(Cyclohexylcarbonyl)amino]benzoic acid (N/A) C₁₄H₁₇NO₃ 247.29 Cyclohexylcarbonyl, carboxylic acid Smaller substituent; reduced steric hindrance; lower molecular weight
3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid (N/A) C₂₂H₁₉NO₄ 361.40 Phenylethoxy, carboxylic acid Extended alkyl chain; increased lipophilicity
2-[Nitroso(3-(trifluoromethyl)phenyl)amino]benzoic acid (23595-00-8) C₁₄H₉F₃N₂O₃ 310.23 Trifluoromethyl, nitroso group Electron-withdrawing CF₃ group; enhanced metabolic stability
3-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid (433690-46-1) C₁₆H₁₂Cl₂N₂O₄S 399.25 Dichlorophenoxy, thioamide Chlorine and sulfur atoms; potential pesticidal/herbicidal activity
2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid (N/A) C₁₈H₁₉ClN₃O₄ 441.86 Chloro-imidazolylmethyl, carboxylic acid Bulky substituent; likely high AT1 receptor affinity

Key Structural and Functional Insights

The trifluoromethyl group in 2-[nitroso(3-(trifluoromethyl)phenyl)amino]benzoic acid enhances metabolic stability due to its electron-withdrawing nature but may reduce solubility .

Steric and Electronic Influences: The cyclohexylcarbonyl substituent in 2-[(cyclohexylcarbonyl)amino]benzoic acid reduces steric hindrance compared to the bulkier isobutyrylamino group, which could facilitate receptor binding . The chloro-imidazolylmethyl group in 2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid introduces a heterocyclic moiety, likely enhancing AT1 receptor affinity .

Anti-tumor benzoic acid derivatives (e.g., Av9 and Av12 from ) share hydroxy-methyl-propionylamino substituents, implying that the isobutyryl group in the target compound may be optimized for similar activity .

Biological Activity

2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid, a derivative of para-aminobenzoic acid (PABA), has been investigated for its various biological activities, including anti-cancer, anti-cholinesterase, and antimicrobial effects. This compound's structure allows it to interact with biological systems in unique ways, leading to potential therapeutic applications.

Chemical Structure

The compound features an isobutyrylamino group attached to a benzoyl moiety, which enhances its lipophilicity and may influence its biological activity. The general structure can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

1. Anti-Cancer Activity

Research indicates that derivatives of PABA, including 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid, exhibit significant anti-cancer properties. A study reported that certain benzamide derivatives showed IC50 values ranging from 3.0 µM to 22.54 µM against various cancer cell lines such as MCF-7 and A549, suggesting strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Table 1: Anti-Cancer Activity of PABA Derivatives

CompoundCell LineIC50 (µM)
2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acidMCF-722.54
Benzamide derivativeA5493.0
DoxorubicinMCF-7~10

2. Anti-Cholinesterase Activity

The compound has also been evaluated for its potential as an anti-cholinesterase agent. Studies have shown that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. The inhibition potency was measured with IC50 values indicating effective binding and activity against these enzymes .

Table 2: Cholinesterase Inhibition Potency

CompoundEnzymeIC50 (µM)
2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acidAChE7.49
RivastigmineAChE~5

3. Antimicrobial Activity

The antimicrobial properties of PABA derivatives have been noted, with modifications leading to enhanced efficacy against various bacterial strains. The presence of the isobutyrylamino group appears to augment the overall antimicrobial effectiveness compared to parent compounds .

Table 3: Antimicrobial Activity of PABA Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acidStaphylococcus aureus<10 µg/mL
PABAEscherichia coli20 µg/mL

Case Study: Anticancer Efficacy in MCF-7 Cells

A recent study highlighted the anticancer potential of synthesized compounds derived from PABA, including the target compound. The study utilized MCF-7 cells to assess growth inhibition, revealing that compounds with structural modifications exhibited significant cytotoxicity, with some achieving IC50 values lower than traditional chemotherapeutics like doxorubicin .

Case Study: Enzyme Inhibition Mechanism

In another investigation, the mechanism of action for cholinesterase inhibition was elucidated through molecular docking studies. The binding affinities of various derivatives were compared, showing that the isobutyrylamino substitution significantly improved binding energy and inhibitory activity against AChE and BChE enzymes, making it a promising candidate for further drug development in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis Strategy : The compound can be synthesized via a multi-step process involving amide bond formation. A validated approach involves reacting 3-aminobenzoic acid derivatives with isobutyryl chloride, followed by coupling with 2-aminobenzoic acid. Acidic media (e.g., methanesulfonic acid) and controlled temperatures (10–50°C) enhance yield and reduce side products like [(Y-phenyl)-bis(4-N-R2-N-R3-aminophenyl)]methane .
  • Optimization Tips :
    • Use urea as a stabilizing agent in acidic conditions to suppress by-product formation .
    • Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates .
    • Recrystallize final products using ethanol or methanol for purity (>90%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with reference standards .
    • NMR Spectroscopy : Confirm amide bond formation via characteristic peaks (e.g., δ 10–12 ppm for -NH protons in DMSO-d6) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₉N₃O₄: 341.14) .

Q. What solubility and stability considerations are critical for experimental design?

Methodological Answer:

  • Solubility Profile :
    • Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Adjust pH with dilute NaOH for aqueous solutions .
  • Stability :
    • Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond .
    • Avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How do substituent variations on the benzoyl or benzoic acid moieties impact biological activity or physicochemical properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoyl ring enhance metabolic stability but reduce solubility .
    • Methyl or methoxy groups on the benzoic acid moiety improve membrane permeability in cell-based assays .
  • Experimental Validation :
    • Synthesize analogs via combinatorial chemistry and test in vitro (e.g., enzyme inhibition assays) .

Q. What mechanistic insights explain contradictory data in oxidation reactions involving this compound?

Methodological Answer:

  • Data Contradiction Analysis :
    • Discrepancies in oxidation yields (e.g., using KMnO₄ vs. H₂O₂) arise from competing pathways. For example, KMnO₃ may over-oxidize the isobutyrylamino group, while H₂O₂ selectively targets the benzoic acid moiety .
    • Mitigation Strategy: Use lower temperatures (20–30°C) and controlled stoichiometry of oxidizing agents .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • In Silico Approaches :
    • Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., COX-2 for anti-inflammatory studies) to predict binding affinities .
    • ADMET Prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., logP = 2.5 ± 0.3 indicates moderate lipophilicity) .

Q. What strategies resolve spectral overlaps in characterizing degradation products?

Methodological Answer:

  • Advanced Chromatography :
    • Use UPLC-MS/MS with gradient elution (ACN/H₂O + 0.1% formic acid) to separate degradation products .
    • Pair with 2D-NMR (HSQC, HMBC) to assign ambiguous peaks in complex mixtures .

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